molecular formula C9H5Br4N B1251766 2,3,5,6-Tetrabromo-1-methylindole

2,3,5,6-Tetrabromo-1-methylindole

Cat. No. B1251766
M. Wt: 446.76 g/mol
InChI Key: CVMZSJYGMCTFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-Tetrabromo-1-methylindole is a natural product found in Palisada perforata, Laurencia decumbens, and Chondrophycus papillosus with data available.

Scientific Research Applications

Synthesis and Derivatives

  • 2,3,5,6-Tetrabromo-1-methylindole can be selectively synthesized from 2,3-dibromo-1-methylindole, prepared from indole in a high yield process. This synthesis is significant in the study of marine-derived natural products like those from the red alga Laurencia brongniartii and brittle star Ophiocoma erinaceus (Liu & Gribble, 2002).
  • The compound's derivatives have been studied for antimicrobial activities, highlighting its potential in pharmaceutical research. For instance, bromination of specific indole derivatives led to compounds with studied antimicrobial properties (Hishmat et al., 1988).

Chemical Reactions and Properties

  • Research into the nitration of methyl substituted indole-3-aldehydes reveals insights into the chemical behavior of related compounds under specific conditions (Settimo & Saettone, 1965).
  • Studies on the electrooxidation of methylindoles, including 1-methylindole, provide valuable information on the mechanisms and structures formed during electrochemical oxidation processes (Berlin et al., 1996).

Applications in Material Science

  • 2,3,5,6-Tetrabromo-1-methylindole has been utilized in the synthesis of carbazoles and 1,2-dihydrocarbazoles, indicating its role in the development of novel organic materials (Hussain et al., 2011).

Potential Medical Applications

  • Studies on compounds like methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with 2,3,5,6-Tetrabromo-1-methylindole, suggest potential applications in cancer treatment due to their ability to inhibit tubulin polymerization (Gastpar et al., 1998).

Environmental and Energy Applications

  • The degradation of methylindoles, such as 3-methylindole, by ionizing radiation offers insights into advanced methods for treating refractory organic pollutants, highlighting potential environmental applications (He, Wang, & Wang, 2022).

properties

Product Name

2,3,5,6-Tetrabromo-1-methylindole

Molecular Formula

C9H5Br4N

Molecular Weight

446.76 g/mol

IUPAC Name

2,3,5,6-tetrabromo-1-methylindole

InChI

InChI=1S/C9H5Br4N/c1-14-7-3-6(11)5(10)2-4(7)8(12)9(14)13/h2-3H,1H3

InChI Key

CVMZSJYGMCTFEN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C(=C1Br)Br)Br)Br

synonyms

2,3,5,6-tetrabromo-1-methylindole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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